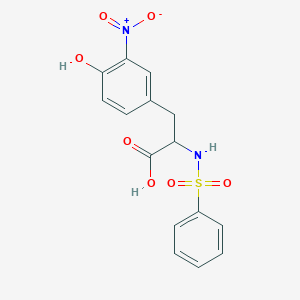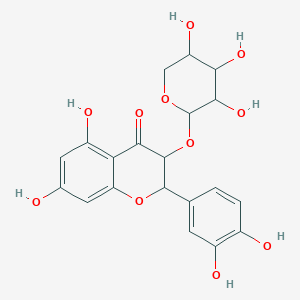
(+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Taxifolin 3-O-beta-D-xylopyranoside, also known as (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside, (2R,3R)-Taxifolin-3-D-beta-xylopyranoside, and Taxifolin 3-O-beta-D-xylopyranoside, is a flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound is specifically a glycoside derivative of taxifolin, where a xylopyranoside sugar moiety is attached to the taxifolin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Taxifolin 3-O-beta-D-xylopyranoside typically involves the glycosylation of taxifolin. One common method is the Koenigs-Knorr reaction, where taxifolin is reacted with a xylopyranosyl halide in the presence of a silver salt catalyst. The reaction conditions often include:
Solvent: Dichloromethane or acetonitrile
Catalyst: Silver carbonate or silver triflate
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of (+)-Taxifolin 3-O-beta-D-xylopyranoside may involve biotechnological approaches, such as the use of glycosyltransferase enzymes to catalyze the glycosylation of taxifolin. These methods are often preferred for their specificity and environmentally friendly nature. The process typically includes:
Substrate: Taxifolin
Enzyme: Glycosyltransferase
Co-substrate: UDP-xylose
Conditions: Aqueous buffer, pH 6-8, temperature 25-37°C
Chemical Reactions Analysis
Types of Reactions
(+)-Taxifolin 3-O-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the flavonoid core can lead to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of oxidized flavonoid derivatives.
Reduction: Formation of dihydroflavonoid derivatives.
Substitution: Formation of substituted glycosides.
Scientific Research Applications
(+)-Taxifolin 3-O-beta-D-xylopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of (+)-Taxifolin 3-O-beta-D-xylopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through modulation of signaling pathways like PI3K/Akt and MAPK.
Comparison with Similar Compounds
(+)-Taxifolin 3-O-beta-D-xylopyranoside can be compared with other flavonoid glycosides such as:
Quercetin 3-O-beta-D-glucoside: Similar antioxidant properties but different sugar moiety.
Kaempferol 3-O-beta-D-xylopyranoside: Similar glycosylation but different flavonoid core.
Rutin (Quercetin 3-O-rutinoside): Similar flavonoid core but different disaccharide moiety.
The uniqueness of (+)-Taxifolin 3-O-beta-D-xylopyranoside lies in its specific glycosylation pattern, which can influence its solubility, stability, and bioactivity.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPRKDZNYSFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
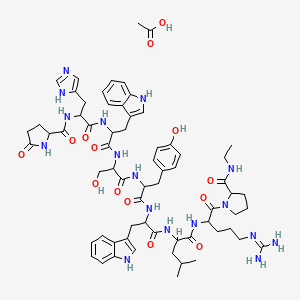
![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)

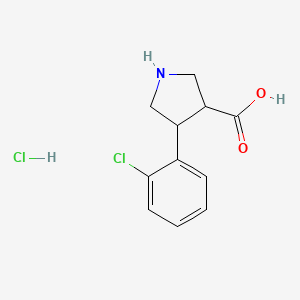
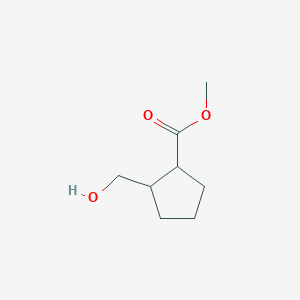

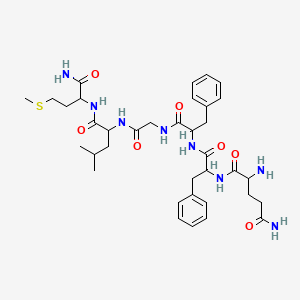
![N-[2,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12320641.png)
![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B12320666.png)

![5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12320672.png)
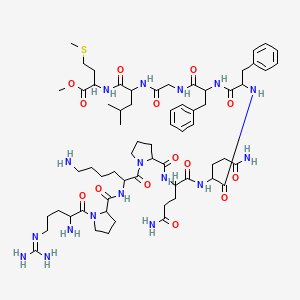
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12320684.png)
